N-(2-chlorophenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide
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Overview
Description
N-(2-chlorophenyl)-2-{8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a thia-diazatricyclo ring system, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide typically involves multiple steps, starting with the preparation of the chlorophenyl and thia-diazatricyclo intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or acetic acid, and catalysts such as sodium carbonate or sodium hydroxide. The reaction temperature is usually controlled between 0-5°C for the initial steps and then gradually increased to around 100°C for subsequent steps [2][2].
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pH control is common to optimize the reaction conditions and minimize the formation of by-products[2][2].
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-chlorophenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetanilide: A simpler compound with similar structural features but lacking the thia-diazatricyclo ring system.
N-(2-chlorophenyl)acetamide: Another related compound with a similar chlorophenyl group but different overall structure
Properties
Molecular Formula |
C18H16ClN3OS2 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C18H16ClN3OS2/c19-12-6-2-3-7-13(12)22-15(23)9-24-17-16-11-5-1-4-8-14(11)25-18(16)21-10-20-17/h2-3,6-7,10H,1,4-5,8-9H2,(H,22,23) |
InChI Key |
AIMFFLNNZNMRQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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